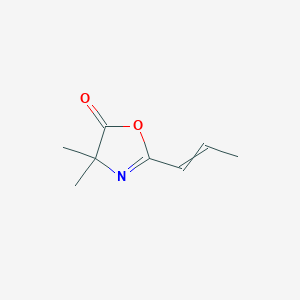
Reactive orange 94
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactive Orange 94 is a synthetic azo dye commonly used in the textile industry for dyeing cotton and other cellulose fibers. It is known for its vibrant orange color and high reactivity, which allows it to form strong covalent bonds with the fibers, resulting in excellent wash and light fastness properties. The compound is part of the reactive dye class, which is characterized by the presence of reactive groups that can form covalent bonds with the substrate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Orange 94 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine, such as aniline, is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or naphthol derivative, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process typically includes:
Preparation of Diazonium Salt: The aromatic amine is dissolved in an acidic medium and reacted with sodium nitrite to form the diazonium salt.
Coupling Reaction: The diazonium salt is then added to a solution of the coupling component in an alkaline medium, and the reaction mixture is stirred until the dye is formed.
Isolation and Purification: The dye is isolated by filtration, washed to remove impurities, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Reactive Orange 94 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form amines.
Substitution: The reactive groups in the dye can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Alkaline conditions are typically used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Oxidation of the azo group can lead to the formation of nitroso and nitro compounds.
Reduction: Reduction of the azo group results in the formation of aromatic amines.
Substitution: Nucleophilic substitution reactions can result in the formation of various substituted derivatives of the dye.
Wissenschaftliche Forschungsanwendungen
Reactive Orange 94 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing cotton and other cellulose fibers. It is also used in the paper and leather industries for coloring purposes.
Wirkmechanismus
The mechanism of action of Reactive Orange 94 involves the formation of covalent bonds between the dye and the substrate. The reactive groups in the dye, such as the chlorotriazine or vinylsulfone groups, react with nucleophilic groups in the substrate, such as hydroxyl or amino groups, to form strong covalent bonds. This results in the dye being firmly attached to the substrate, providing excellent wash and light fastness properties.
Molecular Targets and Pathways: The primary molecular targets of this compound are the hydroxyl and amino groups in the substrate. The dye reacts with these groups through nucleophilic substitution or addition reactions, forming covalent bonds that anchor the dye to the substrate.
Vergleich Mit ähnlichen Verbindungen
Reactive Orange 16: Another azo dye with similar applications but different chromophoric and reactive groups.
Reactive Red 120: A reactive dye with a different chromophoric group, resulting in a red color instead of orange.
Uniqueness: Reactive Orange 94 is unique in its specific combination of chromophoric and reactive groups, which provides its characteristic orange color and high reactivity. This makes it particularly suitable for applications where vibrant color and strong bonding to the substrate are required.
Eigenschaften
CAS-Nummer |
129651-47-4 |
|---|---|
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



